molecular formula C12H17ClN2O2 B1400767 5-Chloro-6-diethylaminonicotinic acid ethyl ester CAS No. 1122090-33-8

5-Chloro-6-diethylaminonicotinic acid ethyl ester

Cat. No. B1400767
M. Wt: 256.73 g/mol
InChI Key: MGDHCPLVFJNUKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of esters, in general, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Chemical Reactions Analysis

Esters, including 5-Chloro-6-diethylaminonicotinic acid ethyl ester, can undergo several types of reactions. They can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . The specific reactions that 5-Chloro-6-diethylaminonicotinic acid ethyl ester undergoes are not mentioned in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activities

5-Chloro-6-diethylaminonicotinic acid ethyl ester has been involved in the synthesis of various organic compounds with potential antimicrobial properties. For instance, a series of pyrimidinones, oxazinones, and their derivatives were synthesized for antimicrobial use starting from similar compounds, indicating the potential of 5-Chloro-6-diethylaminonicotinic acid ethyl ester in this field. The compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Biosynthesis of Chiral Drugs

The compound has also been cited in the context of the biosynthesis of chiral drugs. Specifically, the ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates for the production of chiral drugs like statins, involves compounds structurally related to 5-Chloro-6-diethylaminonicotinic acid ethyl ester. The asymmetric reduction of related esters by biocatalysis is noteworthy for its high yield and enantioselectivity, suggesting a role for 5-Chloro-6-diethylaminonicotinic acid ethyl ester in the production of chiral drugs (Ye et al., 2011).

Synthesis of Organic Intermediates

5-Chloro-6-diethylaminonicotinic acid ethyl ester is relevant in the synthesis of important organic intermediates used in dyes, medicines, and pesticides. For instance, the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, an important intermediate in these fields, involves compounds structurally similar to 5-Chloro-6-diethylaminonicotinic acid ethyl ester. The demand for such intermediates, especially in the context of efficient herbicides, underscores the importance of this compound in the chemical industry (Hunsheng & Heng, 2014).

properties

IUPAC Name

ethyl 5-chloro-6-(diethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-4-15(5-2)11-10(13)7-9(8-14-11)12(16)17-6-3/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDHCPLVFJNUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-diethylaminonicotinic acid ethyl ester

Synthesis routes and methods

Procedure details

A mixture of 5,6-dichloronicotinic acid ethyl ester (2.91 g, 15.2 mmol) and diethyl-amine (11.1 g, 152 mmol) is stirred in a sealed vessel at 80° C. for 72 h. The mixture is cooled to rt and concentrated. The residue is dissolved in DCM (15 mL) and washed with 1 N aq. KHSO4 solution (2×50 mL). The washings are extracted back with DCM (50 mL). The combined org. extracts are dried over Na2SO4, filtered, concentrated and dried to give 5-chloro-6-diethylamino-nicotinic acid ethyl ester (3.36 g) as a yellow oil; LC-MS: tR=1.08 min, [M+1]+=257.12; 1H NMR (CDCl3): δ 1.26 (t, J=7.0 Hz, 6H), 1.39 (t, J=7.3 Hz, 3H), 3.62 (q, J=7.0 Hz, 4H), 4.36 (q, J=7.3 Hz, 2H), 8.07 (s, 1H), 8.70 (s, 1H).
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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